molecular formula C13H10FNOS B11059062 7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11059062
M. Wt: 247.29 g/mol
InChI Key: UOOWXXOBURYEQM-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in redox reactions within biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluorophenyl group in 7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one distinguishes it from other similar compounds

Properties

Molecular Formula

C13H10FNOS

Molecular Weight

247.29 g/mol

IUPAC Name

7-(4-fluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C13H10FNOS/c14-9-3-1-8(2-4-9)10-7-12(16)15-11-5-6-17-13(10)11/h1-6,10H,7H2,(H,15,16)

InChI Key

UOOWXXOBURYEQM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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